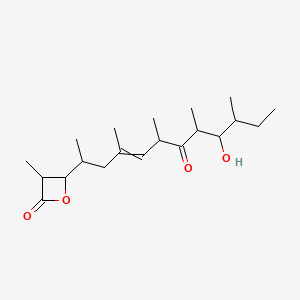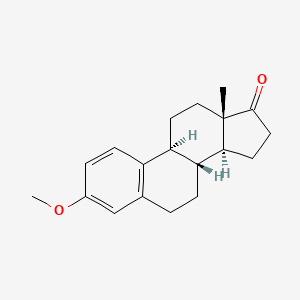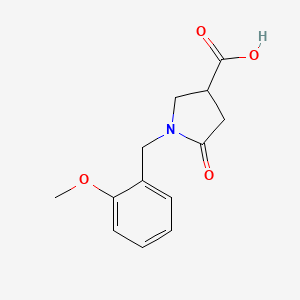
1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
Synthesis of compounds related to 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid often involves complex reactions that yield significant insights into the reactivity of similar molecular frameworks. For instance, Huang et al. (1987) described a synthesis pathway for 1-(4-Methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid (CI-933), a compound with a similar structure, highlighting the use of bromo[1-14C]acetic acid as the starting material in radiolabeling studies (Huang, 1987).
Molecular Structure Analysis
The molecular structure of compounds structurally related to 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid has been elucidated using X-ray crystallography and other analytical techniques. Banerjee et al. (2002) investigated the structure and conformation of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, revealing an essentially planar methoxyphenyl ring linked to an oxo-pyrrolidine moiety (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving similar compounds indicate a range of reactivities that can be inferred for 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid. For example, the study by Yoo et al. (1990) on the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters offers insights into the potential reactions and stability of methoxybenzyl-protected compounds under oxidative conditions (Yoo, Kim Hye, & Kyu, 1990).
Physical Properties Analysis
The physical properties of compounds with structural similarities to 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structure analysis of related compounds, as demonstrated by Wang et al. (2009), provides valuable data on molecular conformation and intermolecular interactions (Wang et al., 2009).
Scientific Research Applications
1. Odor Detection and Mixture Summation
1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid is investigated for its interaction with homologous carboxylic acids and its role in odor detection and mixture summation. The detection of mixtures and how they are perceived in relation to their unmixed components vary with the similarity in carbon-chain length. Such studies contribute to our understanding of how complex smells are detected and processed, particularly in the food and beverage industry (Miyazawa et al., 2009).
2. Metabolism and Excretion Kinetics
Research explores the metabolism and excretion kinetics of fragrance compounds, including 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. Studies in this area help in the development of biomonitoring methods for assessing exposure to these compounds in the general population. This is particularly relevant for consumer safety and understanding the environmental impact of synthetic fragrances (Scherer et al., 2017).
3. Biochemical Markers and Diagnosis
The compound is also studied in the context of its biochemical markers and diagnostic potential. For example, understanding the biochemical hallmarks of certain deficiencies and how 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid or its derivatives interact can lead to more reliable diagnostic strategies for various inborn errors and diseases (Bräutigam et al., 1998).
4. Environmental and Health Monitoring
Studies involving 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also focus on environmental exposure and health monitoring. For instance, understanding the extent of environmental exposure to certain pesticides and the potential developmental neurotoxicants in children and the general population is crucial for public health policy and regulatory decisions. This includes monitoring the presence of metabolites in urine as direct indicators of exposure (Ueyama et al., 2022).
properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-11-5-3-2-4-9(11)7-14-8-10(13(16)17)6-12(14)15/h2-5,10H,6-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZIUKRMHVQZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343607 | |
| Record name | 1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
352208-42-5 | |
| Record name | 1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



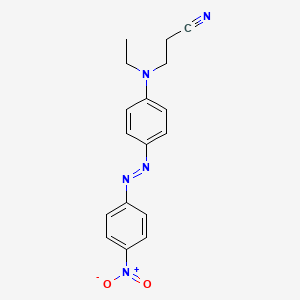
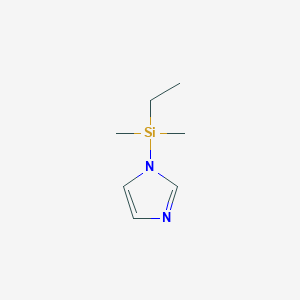

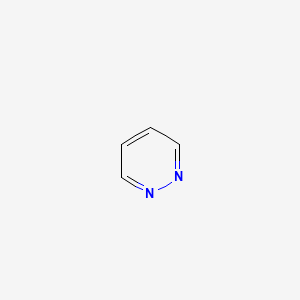



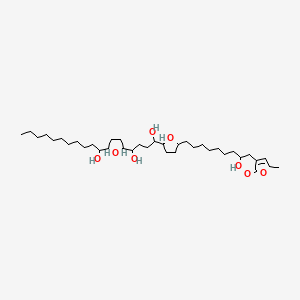
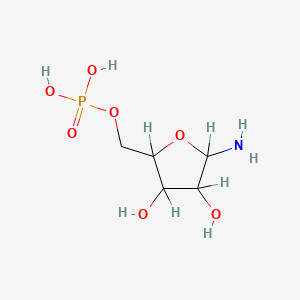
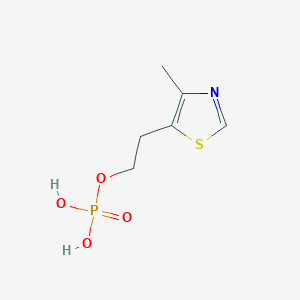
![6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1198789.png)
